2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol
CAS No.:
Cat. No.: VC18384393
Molecular Formula: C13H25NO2
Molecular Weight: 227.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25NO2 |
|---|---|
| Molecular Weight | 227.34 g/mol |
| IUPAC Name | 2-[1-(oxan-4-ylmethyl)piperidin-4-yl]ethanol |
| Standard InChI | InChI=1S/C13H25NO2/c15-8-3-12-1-6-14(7-2-12)11-13-4-9-16-10-5-13/h12-13,15H,1-11H2 |
| Standard InChI Key | PINHQFUGSNNGFP-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1CCO)CC2CCOCC2 |
Introduction
2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol is a complex organic compound featuring a piperidine ring substituted with an oxan group. This unique structure contributes to its potential biological activity and applications in medicinal chemistry. The compound is classified as an alcohol due to the presence of a hydroxyl group.
Synthesis
The synthesis of 2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol typically involves multi-step organic synthesis techniques. The specific synthetic routes can vary based on available starting materials and desired yields. Common solvents used may include dimethyl sulfoxide or tetrahydrofuran due to their polar aprotic nature.
Medicinal Chemistry
The compound's unique structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its interaction with biological targets such as receptors or enzymes could be crucial for understanding its pharmacodynamics and pharmacokinetics.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol | Not explicitly provided | Approximately 227.34 | 1427409-50-4 or 2877666-43-6 |
| 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one | C8H15NO2 | 157.21 | 846057-27-0 |
| 2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol | C9H19NO2 | 173.25 | 367282-75-5 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume